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An Overview of Solid-State DFT Codes

A comprehensive study compared the accuracy of various solid-state Density Functional Theory (DFT)

codes, basis sets, and pseudopotentials [1]. The key metric for comparison is the Δ-value, which is the root-

mean-square energy difference (in meV/atom) between the equations of state of a given code and a high-

accuracy reference (WIEN2k), averaged over a set of elemental crystals. A lower Δ-value indicates better

accuracy.

The table below summarizes a selection of codes and their configurations from the study [1].

Code Version Basis Set Electron Treatment / Pseudopotential

WIEN2k 13.1 LAPW/APW+lo All-electron

Quantum
ESPRESSO

5.1 Plane waves GBRV 1.2 ultrasoft

VASP 5.2.12 Plane waves PAW 2012

CASTEP 17.2.1 Plane waves GBRV 1.5 ultrasoft
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Code Version Basis Set Electron Treatment / Pseudopotential

FHI-aims 081213 Tier2 numerical
orbitals

All-electron (relativistic atomic_zora
scalar)

ABINIT 7.10.2 Plane waves GPAW PAW 0.9 (80 Ha cut-off)

GPAW 0.10.0 Grid-based PAW 0.9

A Proposed Protocol for Comparative Studies

To create a comparison guide for benzyl 2-oxoacetate, you would typically perform calculations using

multiple software and pseudopotentials, following a standardized protocol. The workflow can be

summarized as follows:

Parallel Calculations for Each Code/Potential

Start: Molecular Structure
Optimization

Single-Point Energy
Calculation

Property Calculation

Data Analysis &
Comparison

Code A
Potential X

Code B
Potential Y

Code N
Potential Z
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The methodology for each computational setup should include these key details [1]:

Software and Version: Specify the DFT code (e.g., VASP 5.2.12, Quantum ESPRESSO 5.1).
Exchange-Correlation Functional: State the functional used (e.g., PBE, PBE0).

Basis Set: Describe the type and specifics (e.g., Plane waves with a 80 Ha cut-off, Tier2 numerical
orbitals).

Electron Treatment: Specify whether all-electron or pseudopotential/PAW method is used, along with
the potential library (e.g., PAW 2015, GBRV 1.4 ultrasoft).

How to Proceed with Your Comparison

Since a direct comparison for benzyl 2-oxoacetate is not available, here are practical steps you can take:

Consult Specialized Literature: Search platforms like Google Scholar for recent papers on DFT
studies of similar aromatic esters.

Leverage Community Data: The Δ-value database [1] is a excellent benchmark for code accuracy,
helping you select methods likely to perform well.

Perform Your Own Calculations: If resources allow, you can conduct the comparison using the
framework and protocols outlined above.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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